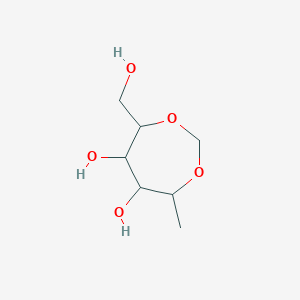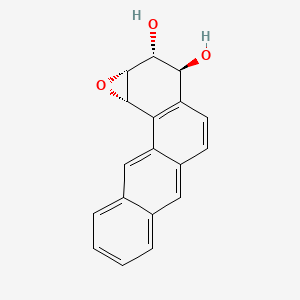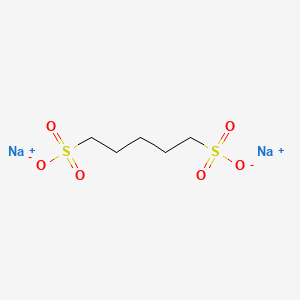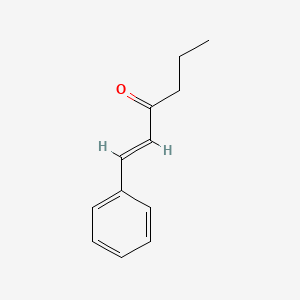
(E)-1-phenyl-hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylstyryl ketone is an organic compound that belongs to the class of ketones It features a propyl group and a styryl group attached to a carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylstyryl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of styrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the aldol condensation of propionaldehyde with styrene in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired ketone after purification.
Industrial Production Methods
In an industrial setting, the production of propylstyryl ketone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-quality propylstyryl ketone.
Chemical Reactions Analysis
Types of Reactions
Propylstyryl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of propylstyryl ketone with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
Scientific Research Applications
Propylstyryl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propylstyryl ketone derivatives in treating various diseases.
Industry: It is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of propylstyryl ketone involves its interaction with various molecular targets and pathways. The carbonyl group in the ketone is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
In biological systems, propylstyryl ketone derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Propylstyryl ketone can be compared with other similar compounds, such as:
Acetophenone: Similar in structure but lacks the propyl group.
Benzylacetone: Contains a benzyl group instead of a styryl group.
Propiophenone: Similar but lacks the styryl group.
Uniqueness
Propylstyryl ketone is unique due to the presence of both propyl and styryl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial use.
Properties
CAS No. |
4646-80-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |
InChI Key |
AEKQOHMTVGQNDM-MDZDMXLPSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
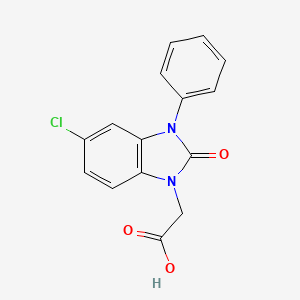
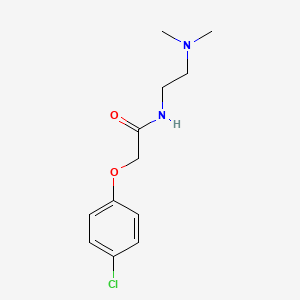
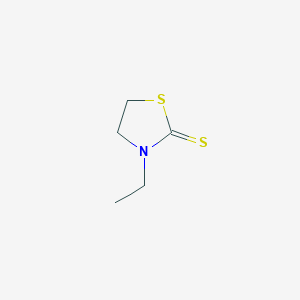
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
